![molecular formula C16H14N2O3 B5730686 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, also known as MBBA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid involves its ability to induce apoptosis in cancer cells. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to activate the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. These effects make 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid a potential candidate for the treatment of diseases such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death in cancer cells. However, one limitation of using 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid in lab experiments is that it can be toxic to normal cells at high concentrations. Care must be taken to ensure that the concentration of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid used in experiments is not toxic to normal cells.
未来方向
There are several future directions for research on 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid. One area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid derivatives that are less toxic to normal cells while still retaining their ability to induce apoptosis in cancer cells. Another area of research could be the development of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid-based therapies for the treatment of diseases such as arthritis and cardiovascular disease. Additionally, more research could be done on the mechanisms of action of 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid, including its effects on cellular signaling pathways.
合成方法
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can be synthesized through a multi-step process starting from 2-methylbenzimidazole. The first step involves the reaction of 2-methylbenzimidazole with paraformaldehyde to form N-(2-methyl-1H-benzimidazol-1-yl)methanal. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a catalyst to form 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid.
科学研究应用
4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.
属性
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-14-5-3-2-4-13(14)17-15(18)10-21-12-8-6-11(7-9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWCWFXGECHNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Methyl-1H-benzoimidazol-2-ylmethoxy)-benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
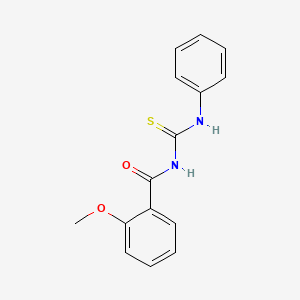
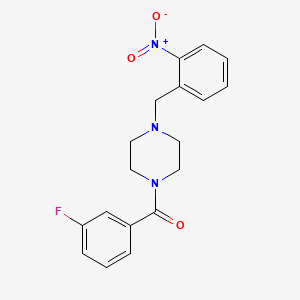
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
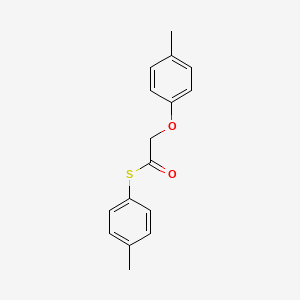
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
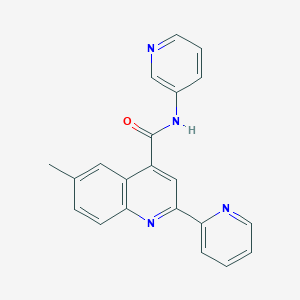
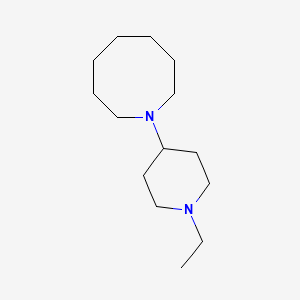
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)
![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)